molecular formula C19H16Cl2N4O3 B4279278 2-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitrobenzamide

2-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitrobenzamide

Cat. No. B4279278
M. Wt: 419.3 g/mol
InChI Key: SWIDDSUUKFRSOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitrobenzamide is a chemical compound that has been synthesized for scientific research purposes. It is a member of the pyrazole family of compounds and has been found to have potential applications in various fields of research.

Mechanism of Action

The exact mechanism of action of 2-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitrobenzamide is not yet fully understood. However, it is believed to work by inhibiting the production of certain inflammatory mediators and enzymes.
Biochemical and Physiological Effects
Studies have shown that 2-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitrobenzamide has anti-inflammatory effects in vitro and in vivo. It has been found to reduce the production of inflammatory cytokines and chemokines, as well as inhibit the activation of certain enzymes involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitrobenzamide in lab experiments is its potential as an anti-inflammatory agent. This makes it a useful tool for studying the mechanisms of inflammation and potential treatments for inflammatory diseases.
One limitation of using 2-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitrobenzamide in lab experiments is its potential toxicity. Studies have shown that it can be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 2-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitrobenzamide. Some possible areas of study include:
1. Further investigation of its anti-inflammatory properties and potential use in treating inflammatory diseases.
2. Study of its potential as an anticancer agent, as some studies have suggested that it may have antitumor effects.
3. Exploration of its potential as an analgesic, as it has been found to have pain-relieving effects in some animal models.
4. Investigation of its potential as a treatment for neurodegenerative diseases, as some studies have suggested that it may have neuroprotective effects.
5. Study of its pharmacokinetics and pharmacodynamics in order to better understand its potential as a therapeutic agent.

Scientific Research Applications

2-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitrobenzamide has been studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis.

properties

IUPAC Name

2-chloro-N-[1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4O3/c1-11-18(12(2)24(23-11)10-13-3-5-14(20)6-4-13)22-19(26)16-8-7-15(25(27)28)9-17(16)21/h3-9H,10H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIDDSUUKFRSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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